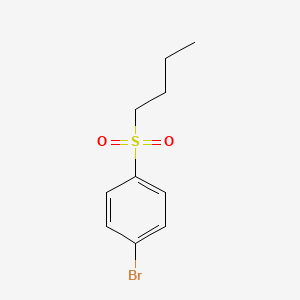

![molecular formula C8H6N2O2S B1287716 2-Aminobenzo[d]thiazole-7-carboxylic acid CAS No. 71224-95-8](/img/structure/B1287716.png)

2-Aminobenzo[d]thiazole-7-carboxylic acid

説明

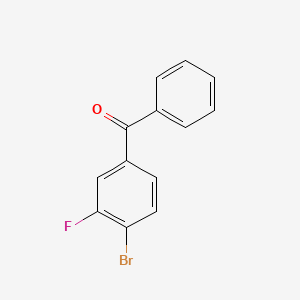

“2-Aminobenzo[d]thiazole-7-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O2S . It is a white to off-white powder or crystals . This compound is used in various fields due to its diverse biological activities .

Synthesis Analysis

The synthesis of “2-Aminobenzo[d]thiazole-7-carboxylic acid” and its derivatives has been a subject of numerous studies . For instance, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d] has been reported . Another study described an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates as building blocks .

Molecular Structure Analysis

The molecular structure of “2-Aminobenzo[d]thiazole-7-carboxylic acid” is characterized by the presence of a benzothiazole moiety . This bicyclic heterocycle plays a key role in the design of biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving “2-Aminobenzo[d]thiazole-7-carboxylic acid” are complex and varied. For example, bromine was needed for the formation of the pseudohalogen thiocyanogen, which was then involved in the thiocyanation of aniline .

Physical And Chemical Properties Analysis

“2-Aminobenzo[d]thiazole-7-carboxylic acid” is a solid compound at room temperature . Its IUPAC name is 2-amino-1,3-benzothiazole-7-carboxylic acid .

科学的研究の応用

Antiviral Applications

- Summary : 2-Aminobenzothiazole derivatives have been found to exhibit antiviral properties .

- Methods : The synthesis of 2-aminobenzothiazole derivatives often involves one-pot multicomponent reactions .

- Results : These compounds have shown promise in combating various viruses such as Zika, Lassa, and SARS-Cov .

Antimicrobial Applications

- Summary : 2-Aminobenzothiazole derivatives have demonstrated antimicrobial effects .

- Methods : The compounds are synthesized using green chemistry principles, often in water as a solvent .

- Results : These derivatives have shown effectiveness against a variety of microbial strains .

Anti-inflammatory Applications

将来の方向性

The future directions for the study and application of “2-Aminobenzo[d]thiazole-7-carboxylic acid” are promising. This compound and its derivatives can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule . Furthermore, the development of science and technology of the future may pave the way for new applications of this compound .

特性

IUPAC Name |

2-amino-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAYVWUPOHGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604653 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[d]thiazole-7-carboxylic acid | |

CAS RN |

71224-95-8 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)